2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
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Overview
Description
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Attachment of the Chromenone Structure: The chromenone moiety can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the quinoline and chromenone structures through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline and chromenone derivatives.
Scientific Research Applications
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
- 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-pyran-4-one
Uniqueness
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one is unique due to its specific combination of quinoline and chromenone moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, and improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,8-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-10-14(2)20-16(11-13)18(23)12-19(25-20)21(24)22-9-5-7-15-6-3-4-8-17(15)22/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYJJFYWRRZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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